molecular formula C9H16O4 B1256106 Nonate

Nonate

Cat. No.: B1256106
M. Wt: 188.22 g/mol
InChI Key: FNZSVEHJZREFPF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonate, identified in historical and chemical literature as calcium pelargonate, is a calcium salt derived from pelargonic acid (nonanoic acid, CH₃(CH₂)₇COOH). Its chemical formula is Ca[CH₃(CH₂)₇COO]₂·H₂O, indicating a hydrated structure with two pelargonate anions bound to a calcium cation . Pelargonic acid, a nine-carbon fatty acid, is naturally occurring in some plants and animal fats. Historically, this compound has been referenced in early 20th-century botanical texts, such as El Medico Botanico Criollo (1901), though its applications remain less defined compared to other carboxylates .

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

(2S)-2-pentylbutanedioic acid

InChI

InChI=1S/C9H16O4/c1-2-3-4-5-7(9(12)13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

FNZSVEHJZREFPF-ZETCQYMHSA-N

SMILES

CCCCCC(CC(=O)O)C(=O)O

Isomeric SMILES

CCCCC[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCCC(CC(=O)O)C(=O)O

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Nonate belongs to the broader class of calcium carboxylates, which are salts of carboxylic acids with varying carbon chain lengths. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Solubility Comparison of Calcium Carboxylates

Compound Formula Carbon Chain Length Solubility in Water (g/100 mL) Key Applications
Calcium Pelargonate (this compound) Ca[CH₃(CH₂)₇COO]₂·H₂O 9 Low (<1) Limited industrial use; historical references
Calcium Propionate Ca[CH₃CH₂COO]₂ 3 49.0 Food preservative (bread, baked goods)
Calcium Butyrate Ca[CH₃(CH₂)₂COO]₂ 4 16.9 Animal feed additive, gut health promoter
Calcium Oenanthate Ca[CH₃(CH₂)₅COO]₂ 7 Moderate (~5) Cosmetic emulsifier, lubricants

Key Findings:

Solubility Trends: Solubility decreases with increasing carbon chain length. This compound (C9) exhibits negligible solubility, contrasting sharply with shorter-chain analogs like calcium propionate (C3), which is highly water-soluble .

Functional Differences: Calcium Propionate: Widely used in food preservation due to antifungal properties and high solubility .

Structural Analogues :

  • Calcium Pelargonate vs. Calcium Stearate (C18) : Stearate is even less soluble and used as a waterproofing agent, highlighting how chain length dictates hydrophobicity and application .

Critical Analysis of Nomenclature and Misidentifications

  • Misspellings and Ambiguities: Early databases flagged "this compound" as a misspelled compound, likely due to typographical errors . However, its identification as calcium pelargonate in solubility handbooks clarifies its validity .
  • Terminology Confusion: The suffix "-nonate" may also denote esters (e.g., 5-(2,2-dimethylpropyl)this compound), distinct from the calcium salt . Such variations necessitate careful differentiation in chemical nomenclature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nonate
Reactant of Route 2
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